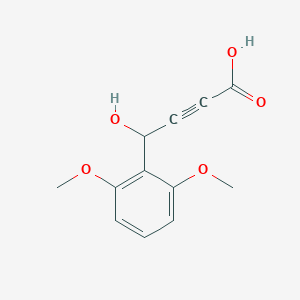![molecular formula C8H15ClN2O4 B14593954 7-Methyl-3,7-diazabicyclo[3.3.1]non-2-ene;perchloric acid CAS No. 61267-89-8](/img/structure/B14593954.png)
7-Methyl-3,7-diazabicyclo[3.3.1]non-2-ene;perchloric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methyl-3,7-diazabicyclo[3.3.1]non-2-ene;perchloric acid is a chemical compound that belongs to the class of diazabicyclo compounds. This compound is known for its unique bicyclic structure, which includes nitrogen atoms at positions 3 and 7. The perchloric acid component adds to its reactivity and stability, making it a compound of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-3,7-diazabicyclo[3.3.1]non-2-ene typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,5-diaminopentane with formaldehyde and a methylating agent. The reaction is carried out in the presence of a strong acid catalyst, such as hydrochloric acid, to facilitate the cyclization process. The resulting product is then treated with perchloric acid to form the final compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the cyclization and methylation steps.
Analyse Chemischer Reaktionen
Types of Reactions
7-Methyl-3,7-diazabicyclo[3.3.1]non-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: The major products include oxidized derivatives with additional oxygen-containing functional groups.
Reduction: The major products are reduced forms of the compound with hydrogen atoms added to the nitrogen atoms.
Substitution: The major products are substituted derivatives with new alkyl or acyl groups attached to the nitrogen atoms.
Wissenschaftliche Forschungsanwendungen
7-Methyl-3,7-diazabicyclo[3.3.1]non-2-ene;perchloric acid has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 7-Methyl-3,7-diazabicyclo[3.3.1]non-2-ene involves its interaction with molecular targets, primarily through its nitrogen atoms. These interactions can lead to the formation of stable complexes with metal ions or other reactive species. The compound’s bicyclic structure allows it to act as a ligand in coordination chemistry, influencing various biochemical pathways and reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonane: Similar in structure but with different substituents.
3,7-Diazabicyclo[3.3.1]nonane: Lacks the methyl group at position 7.
3,7-Diacetyl-3,7-diazabicyclo[3.3.1]nonane: Contains acetyl groups instead of a methyl group
Uniqueness
7-Methyl-3,7-diazabicyclo[3.3.1]non-2-ene;perchloric acid is unique due to its specific methylation and the presence of perchloric acid, which enhances its reactivity and stability. This makes it particularly useful in applications requiring strong and stable reagents.
Eigenschaften
CAS-Nummer |
61267-89-8 |
|---|---|
Molekularformel |
C8H15ClN2O4 |
Molekulargewicht |
238.67 g/mol |
IUPAC-Name |
7-methyl-3,7-diazabicyclo[3.3.1]non-2-ene;perchloric acid |
InChI |
InChI=1S/C8H14N2.ClHO4/c1-10-5-7-2-8(6-10)4-9-3-7;2-1(3,4)5/h3,7-8H,2,4-6H2,1H3;(H,2,3,4,5) |
InChI-Schlüssel |
ZMSXESOLWBPHAB-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CC2CC(C1)C=NC2.OCl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(Dimethylamino)ethyl]-2-(4-hydroxyphenyl)cyclopentan-1-one](/img/structure/B14593871.png)
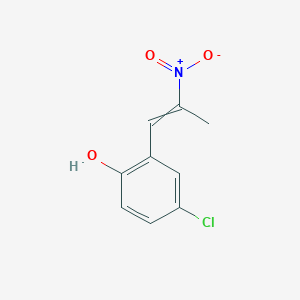
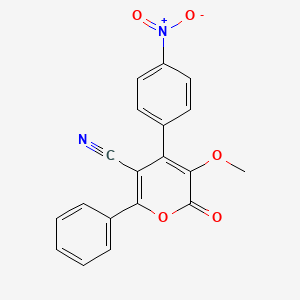
![1-[(4-Methylphenyl)ethynyl]cyclopropan-1-ol](/img/structure/B14593878.png)
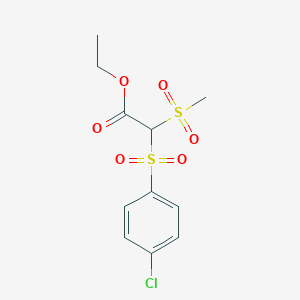

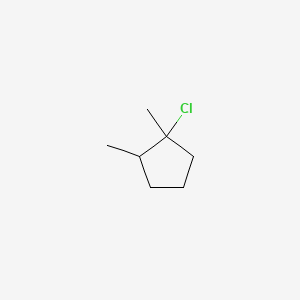

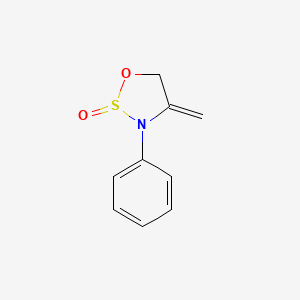
![6-[(Benzenesulfonyl)methyl]-5-phenyl-3,4-dihydro-2H-pyran](/img/structure/B14593901.png)
![{2-[Dimethyl(phenyl)silyl]ethyl}(methoxy)dimethylsilane](/img/structure/B14593912.png)
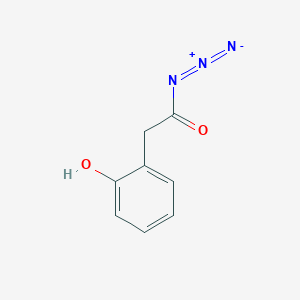
![4,4,5-Trimethyl-6-oxa-3-thiabicyclo[3.1.0]hexane-1-carbonitrile](/img/structure/B14593925.png)
